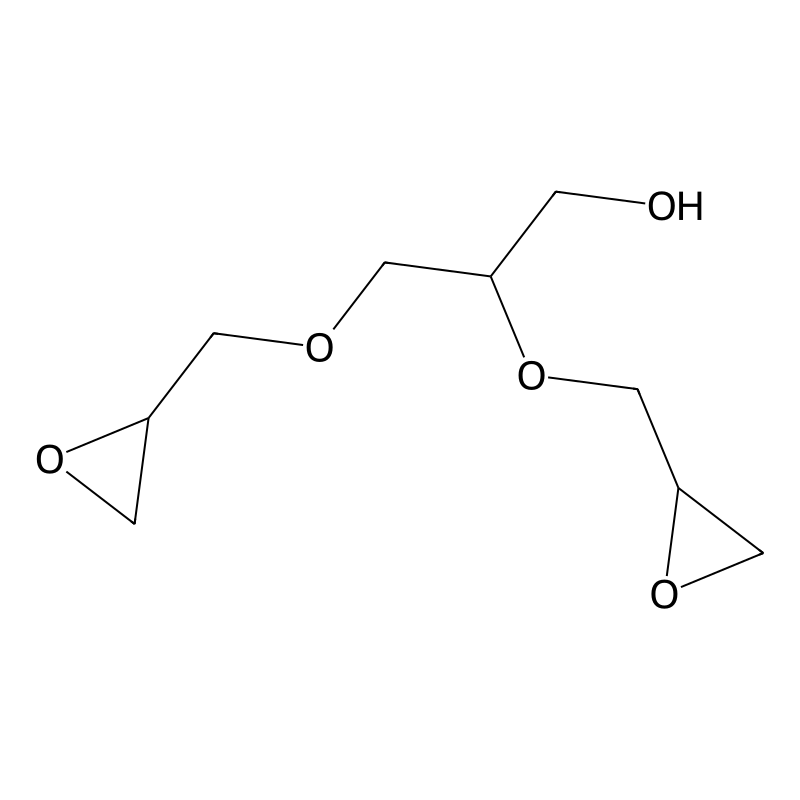

Glycerol diglycidyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Glycerol diglycidyl ether is a chemical compound characterized by its epoxy functionality, derived from glycerol. It has the molecular formula C₉H₁₆O₅ and is known for its role as a reactive diluent in epoxy resins, enhancing their properties while maintaining a lower viscosity. This compound exhibits significant interest in materials science due to its ability to form thermosetting polymers when cured with appropriate hardeners.

Research indicates that glycerol diglycidyl ether exhibits some biological activity, particularly in the context of biodegradability and potential toxicity. While it is generally considered safe for use in various applications, its derivatives have been studied for their interactions with biological systems. The compound's photocross-linking properties have been explored, showing potential for use in biodegradable materials .

Glycerol diglycidyl ether can be synthesized through several methods:

- Epoxidation of Glycerol: This method involves reacting glycerol with epichlorohydrin in the presence of a base to facilitate the formation of the diglycidyl ether.

- Transesterification: Glycerol can also be reacted with glycidol under specific conditions to produce glycerol diglycidyl ether.

- Cationic Polymerization: This method utilizes cationic initiators to promote the polymerization of glycerol derivatives into diglycidyl ethers.

These methods allow for control over the molecular weight and functional properties of the resulting compound.

Glycerol diglycidyl ether finds applications across various fields:

- Adhesives and Sealants: Its excellent adhesion properties make it suitable for use in adhesives.

- Coatings: It is used in protective coatings due to its durability and resistance to environmental factors.

- Composites: The compound is often incorporated into composite materials to enhance mechanical properties.

- Biomedical

Glycerol diglycidyl ether shares similarities with several other compounds but maintains unique characteristics that distinguish it:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Bisphenol A diglycidyl ether | Diglycidyl ether | Higher toxicity; widely used in commercial epoxy resins |

| Glycerol triglycidyl ether | Triglycidyl ether | Contains three epoxy groups; used for improved flexibility |

| Epichlorohydrin | Monomer | Precursor for many epoxy resins; more reactive than glycerol derivatives |

| Glycidyl methacrylate | Methacrylate | Used in polymerization processes; offers different reactivity |

The uniqueness of glycerol diglycidyl ether lies in its balance between reactivity and safety, making it a favorable choice for eco-friendly applications compared to more toxic alternatives like bisphenol A diglycidyl ether.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant